molecular formula C16H13F3N4O B10986302 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

Cat. No.: B10986302
M. Wt: 334.30 g/mol
InChI Key: YIEXCVZYKMTCCK-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyridine core and a trifluorophenyl group, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide typically involves the following steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This reaction is usually carried out at room temperature and is known for its efficiency and operational simplicity .

  • Attachment of the Butanamide Group: : The next step involves the introduction of the butanamide group. This can be achieved through a coupling reaction between the triazolopyridine intermediate and a suitable butanoyl chloride derivative under basic conditions.

  • Introduction of the Trifluorophenyl Group: : The final step is the incorporation of the trifluorophenyl group, which can be done via a nucleophilic substitution reaction using a trifluorophenyl halide and the amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine core, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s triazolopyridine core and trifluorophenyl group contribute to its binding affinity and specificity, leading to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamide: Similar structure but lacks the trifluorophenyl group.

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-difluorophenyl)butanamide: Similar structure with a difluorophenyl group instead of a trifluorophenyl group.

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-fluorophenyl)butanamide: Contains a monofluorophenyl group.

Uniqueness

The presence of the trifluorophenyl group in 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C16H13F3N4O/c17-11-8-10(9-12(18)16(11)19)20-15(24)6-3-5-14-22-21-13-4-1-2-7-23(13)14/h1-2,4,7-9H,3,5-6H2,(H,20,24)

InChI Key

YIEXCVZYKMTCCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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